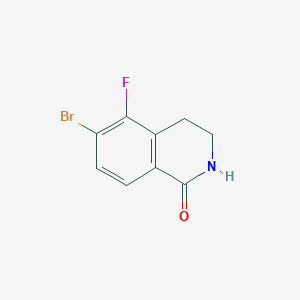

6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one” is an intermediate used in the synthesis of benzolactams as dopamine D3 receptor ligands . It is also used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors .

Synthesis Analysis

This compound is used as an intermediate in the synthesis of benzolactams, which are dopamine D3 receptor ligands . It is also used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors .Molecular Structure Analysis

The molecular formula of “6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one” is C9H7BrFNO. Its molecular weight is 244.063.Chemical Reactions Analysis

The compound is used in the synthesis of benzolactams as dopamine D3 receptor ligands . It is also used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors .Physical And Chemical Properties Analysis

The compound has a molecular weight of 244.063. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 but not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w (iLOGP) is 1.9 .Aplicaciones Científicas De Investigación

Antiviral Activity

6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one: derivatives have been explored for their potential as antiviral agents. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against influenza A and other viruses . The compound’s ability to bind with high affinity to multiple receptors makes it a promising candidate for the development of new antiviral drugs.

Anti-inflammatory Properties

The anti-inflammatory properties of indole derivatives suggest that EN300-3221967 could be utilized in the treatment of inflammatory diseases. By modulating key inflammatory pathways, this compound may help in reducing inflammation and associated symptoms in various conditions .

Anticancer Applications

Compounds with the 6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one scaffold have been investigated for their therapeutic potential in cancer treatment. They have been used in the synthesis of benzolactams as dopamine D3 receptor ligands, which are relevant in cancer research . The compound’s interaction with cellular targets could lead to the development of novel anticancer agents.

Antimicrobial Effects

The structural similarity to indole derivatives, which possess antimicrobial activity, suggests that EN300-3221967 could serve as a scaffold for developing new antimicrobial agents. These could be particularly useful in combating drug-resistant strains of bacteria and other pathogens .

Neuropharmacological Relevance

Given its structural resemblance to compounds acting on dopamine receptors, EN300-3221967 could have significant neuropharmacological applications. It may be used in the synthesis of ligands for various neurotransmitter receptors, contributing to the treatment of neurological disorders .

Enzyme Inhibition

EN300-3221967: may act as an enzyme inhibitor, influencing various biochemical pathways. This property can be harnessed to regulate enzymes that are overactive in certain diseases, providing a therapeutic benefit .

Safety And Hazards

Direcciones Futuras

The compound has potential applications in the synthesis of benzolactams as dopamine D3 receptor ligands and in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors . These inhibitors have been proven to inhibit intracellular phosphorylation of hsp27 as well as LPS-induced TNFα release in cells , suggesting potential applications in the treatment of diseases related to these biological processes.

Propiedades

IUPAC Name |

6-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFNO/c10-7-2-1-6-5(8(7)11)3-4-12-9(6)13/h1-2H,3-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQULGSZBJQBKNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2744542.png)

![N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide](/img/structure/B2744548.png)

![(E)-N-(2-bromo-4-nitrophenyl)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2744556.png)

![N-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2744557.png)